

# molecular weight of 6-chloropyridine-2,3-dicarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-chloropyridine-2,3-dicarboxylic Acid

Cat. No.: B174753

[Get Quote](#)

An In-depth Technical Guide to **6-Chloropyridine-2,3-dicarboxylic Acid** for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **6-chloropyridine-2,3-dicarboxylic acid**. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established scientific principles.

## Core Molecular Identity and Physicochemical Profile

**6-Chloropyridine-2,3-dicarboxylic acid** is a substituted pyridine derivative that serves as a valuable heterocyclic building block in organic synthesis. Its structural features—a pyridine core, a chlorine substituent, and two carboxylic acid groups—make it a versatile precursor for creating more complex molecules with potential biological activity. It is particularly noted for its role as an intermediate in the development of pharmaceuticals, especially those targeting the nervous system or possessing antimicrobial properties.<sup>[1]</sup>

The precise determination of its molecular weight is fundamental for all quantitative applications, from reaction stoichiometry to the preparation of analytical standards.

Table 1: Key Chemical Identifiers

Identifier	Value	Source
Molecular Weight	<b>201.56 g/mol</b>	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	200.9828853 u	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	127437-44-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

| [Synonyms](#) | 6-Chloro-pyridine-2,3-dicarboxylic acid, 2,3-Pyridinedicarboxylic acid, 6-chloro- |  
[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value	Significance & Application
Density	<b>1.684 g/cm<sup>3</sup></b>	<b>Important for formulation and process scale-up calculations.</b>
Boiling Point	445.1°C at 760 mmHg	Indicates low volatility; relevant for high-temperature reaction design.
Flash Point	223°C	Essential data for laboratory safety and handling protocols.
XLogP3	1.13	Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability.
Topological Polar Surface Area (TPSA)	87.49 Å <sup>2</sup>	Predicts transport properties; a TPSA below 140 Å <sup>2</sup> is often associated with good cell permeability.
Hydrogen Bond Donors	2	Influences solubility, crystal packing, and receptor-ligand interactions.
Hydrogen Bond Acceptors	3	Influences solubility and the potential for forming intermolecular interactions.

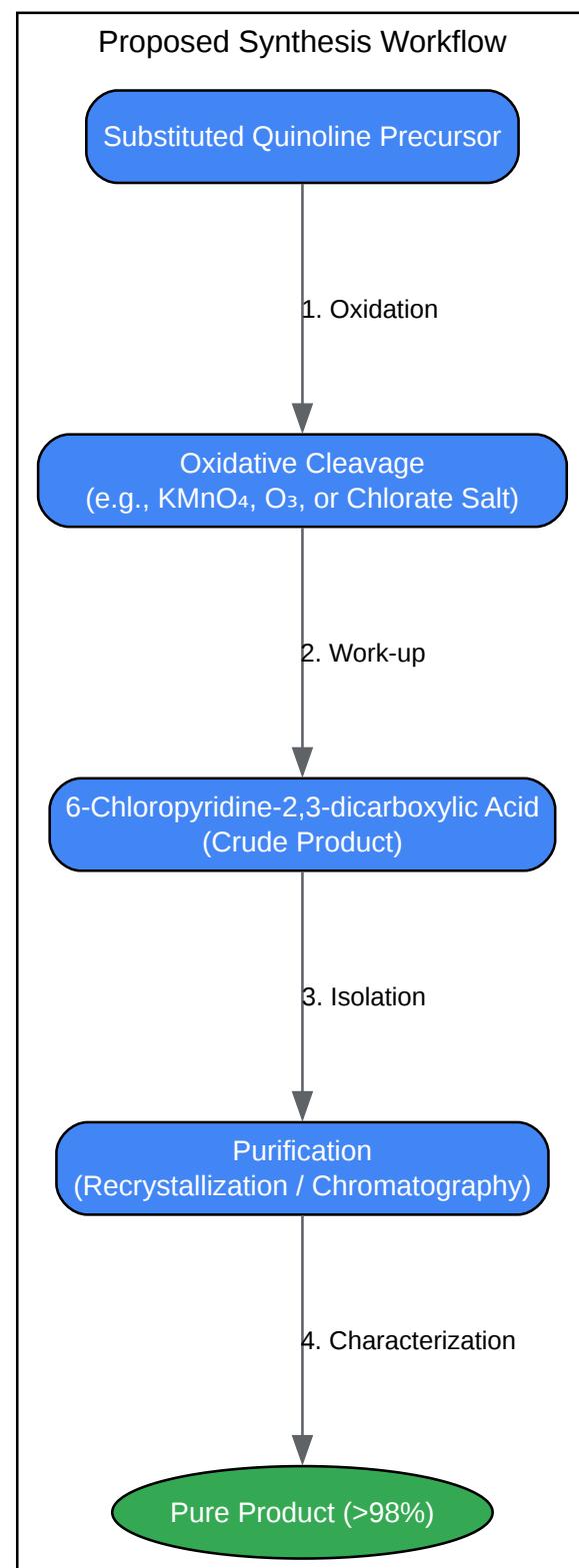
(Data sourced from Echemi and ChemScene)[\[2\]](#)[\[3\]](#)

## Synthesis and Purification: A Field-Proven Perspective

While specific, proprietary synthesis routes may vary, a plausible and common approach for preparing chlorinated pyridine dicarboxylic acids involves the oxidation of a suitable precursor followed by hydrolysis. The rationale behind a multi-step synthesis is to achieve the desired

substitution pattern which may not be accessible through direct functionalization of the parent pyridine-2,3-dicarboxylic acid.

A generalized synthetic pathway can be inferred from established organic chemistry principles and literature on related compounds.[\[4\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and purification of **6-chloropyridine-2,3-dicarboxylic acid**.

## Experimental Protocol: Synthesis via Oxidation

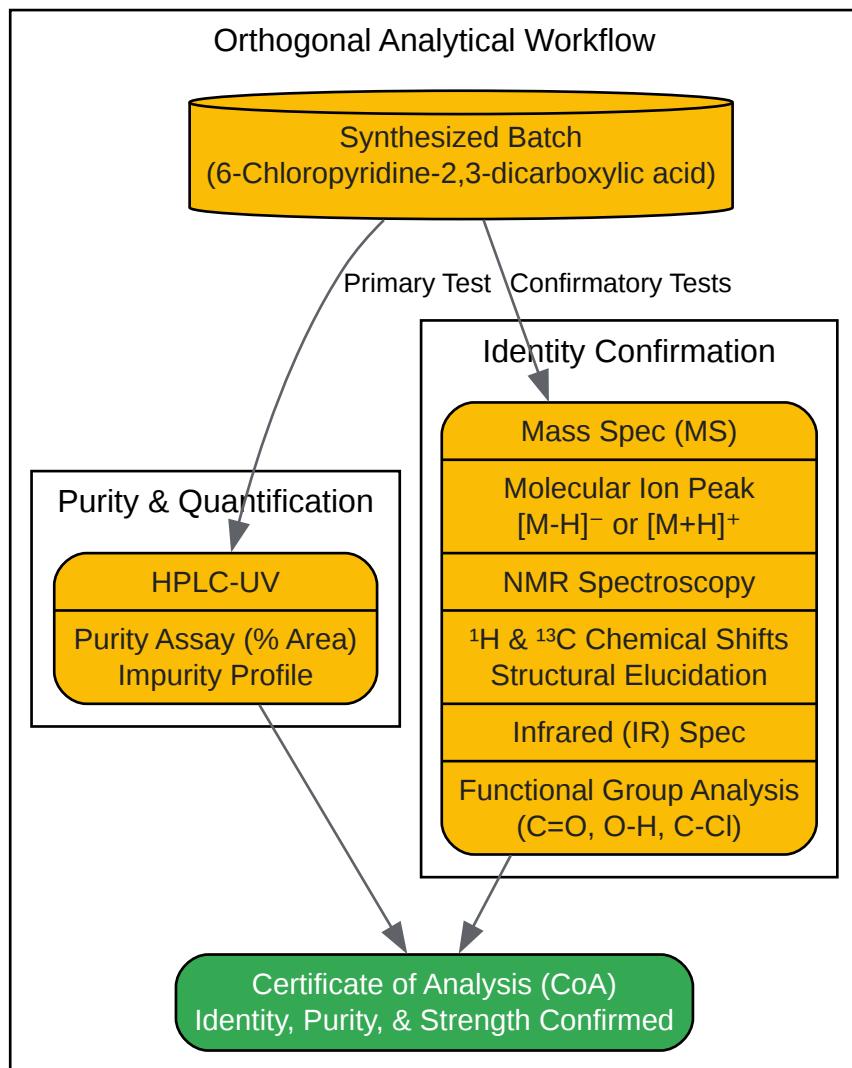
This protocol is illustrative, based on established methods for similar transformations.[\[5\]](#)

Researchers must conduct their own risk assessment and optimization.

- **Reaction Setup:** In a well-ventilated fume hood, charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe with a suitable chlorinated quinoline precursor (1.0 eq).
- **Oxidation:** Add an aqueous acidic medium (e.g., dilute sulfuric acid). While stirring vigorously, slowly add an oxidizing agent such as potassium permanganate or a chlorate salt (multiple equivalents) in portions, carefully controlling the reaction temperature to prevent exotherms. The choice of oxidizing agent is critical; stronger agents ensure complete conversion but may lead to side products if not controlled.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This self-validating step ensures the reaction is complete before proceeding to work-up, preventing yield loss.
- **Work-up and Isolation:** Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the oxidant is neutralized. Filter the mixture to remove any inorganic precipitates. Acidify the filtrate with concentrated HCl to a pH of ~1-2 to precipitate the crude dicarboxylic acid product.
- **Purification:** Collect the crude solid by vacuum filtration. The primary purification method of choice is recrystallization from a suitable solvent system (e.g., water, ethanol/water). The solvent choice is guided by the compound's polarity and is crucial for removing impurities. For higher purity, column chromatography may be employed.

## Analytical Characterization: A Self-Validating System

Confirming the identity and purity of **6-chloropyridine-2,3-dicarboxylic acid** is paramount. A robust, self-validating analytical strategy employs orthogonal methods—techniques that measure different chemical properties—to provide a high degree of confidence in the material's quality.



[Click to download full resolution via product page](#)

Caption: A self-validating workflow for the comprehensive characterization of the target compound.

## Protocol: Purity Determination by HPLC-UV

The expertise lies not just in running the sample, but in developing a method that can resolve the main peak from potential starting materials, intermediates, and degradation products.

- System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m). The mobile phase will typically consist of an acidified aqueous component (A: 0.1% Trifluoroacetic Acid in Water) and an organic component (B: Acetonitrile).
- Standard Preparation: Accurately weigh a reference standard of **6-chloropyridine-2,3-dicarboxylic acid** and dissolve in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - UV Detection: 254 nm (or an empirically determined  $\lambda_{max}$ )
  - Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes. This gradient is designed to first elute polar impurities and then the main analyte, followed by any less polar species.
- Data Analysis: Purity is calculated based on the relative area percent of the main peak. The system must be validated with a blank injection to ensure no carryover or system peaks interfere.

## Expected Spectroscopic Signatures

- Mass Spectrometry (MS): In negative ion mode ESI-MS, the primary ion observed would be the  $[M-H]^-$  peak at  $m/z \approx 200$ . In positive mode, the  $[M+H]^+$  peak would be at  $m/z \approx 202$ . The characteristic isotopic pattern of chlorine ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of ~3:1) would be visible in the molecular ion cluster, providing definitive evidence of its presence.

- $^1\text{H}$  NMR Spectroscopy: The proton spectrum would be complex due to the substitution pattern. One would expect to see distinct aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being highly dependent on the electronic effects of the chloro and carboxylic acid groups. The acidic protons of the carboxyl groups may be broad or exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR Spectroscopy: The spectrum would show seven distinct carbon signals. The two carboxyl carbons would appear downfield ( $>160$  ppm). The remaining five carbons of the pyridine ring would have chemical shifts influenced by the electronegative chlorine and nitrogen atoms.
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups: a broad O-H stretch ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ ) for the carboxylic acid, a strong C=O stretch ( $\sim 1700\text{ cm}^{-1}$ ), and characteristic C-Cl stretches in the fingerprint region.

## Applications in Medicinal Chemistry and Drug Development

The utility of **6-chloropyridine-2,3-dicarboxylic acid** stems from its function as a rigid scaffold that can be chemically modified at three distinct points: the two carboxylic acid groups and the chlorine atom.

- Scaffold for Bioactive Molecules: The dicarboxylic acid moieties can be converted into esters, amides, or other functional groups to interact with biological targets. This is a cornerstone of structure-activity relationship (SAR) studies.
- Precursor for Fused Ring Systems: The adjacent carboxylic acids are ideal for forming fused heterocyclic systems, which are common motifs in pharmacologically active compounds.
- Modulation of Physicochemical Properties: The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a wide variety of substituents, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability. Its role as an intermediate for compounds targeting the nervous system and for antimicrobial agents highlights its importance in these therapeutic areas.<sup>[1]</sup>

## Safety and Handling

While a specific safety data sheet for this exact compound is not detailed in the search results, data from structurally similar chlorinated pyridine carboxylic acids (e.g., 6-chloronicotinic acid) indicates that it should be handled with care.[6]

- Hazard Classifications (Anticipated): Likely to be an irritant to the skin, eyes, and respiratory system.[6]
- Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety glasses or goggles when handling the solid powder.
- Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

## References

- Echemi. (n.d.). **6-Chloropyridine-2,3-dicarboxylic acid**.
- MySkinRecipes. (n.d.). **6-Chloropyridine-2,3-Dicarboxylic Acid**.
- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
- Sigma-Aldrich. (n.d.). 6-Chloropyridine-2,5-dicarboxylic acid.
- PubChem. (n.d.). 6-Chloronicotinic acid.
- PubChem. (n.d.). 6-Chloropicolinic acid.
- Sigma-Aldrich. (n.d.). 6-Chloropyridine-3-carboxylic acid 99%.
- ChemScene. (n.d.). **6-Chloropyridine-2,3-dicarboxylic acid**.
- ChemicalBook. (2025). 4,6-Dichloro-2-pyridinecarboxylic acid synthesis.
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 6-Chloropyridine-2,3-Dicarboxylic Acid [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 4,6-Dichloro-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 6. 6-氯吡啶-3-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [molecular weight of 6-chloropyridine-2,3-dicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174753#molecular-weight-of-6-chloropyridine-2-3-dicarboxylic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)